

An In-depth Technical Guide to the Fundamental Properties of Methyl Cyclopropanecarboxylate

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Compound of Interest

Compound Name: Cyclopropanecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl **cyclopropanecarboxylate** is a versatile organic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique strained cyclopropane ring imparts distinct reactivity, making it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] The cyclopropyl moiety is a prevalent structural motif in numerous biologically active compounds, often enhancing metabolic stability and binding affinity to target proteins.[1] This technical guide provides a comprehensive overview of the fundamental properties of methyl **cyclopropanecarboxylate**, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and its application in the context of drug development, with a focus on the inhibition of the p38 MAP kinase signaling pathway.

Physicochemical Properties

Methyl **cyclopropanecarboxylate** is a colorless liquid with a characteristic fruity odor.[4] It is sparingly soluble in water but miscible with most common organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl **Cyclopropanecarboxylate**

Property	Value	Reference
Molecular Formula	C ₅ H ₈ O ₂	[3]
Molecular Weight	100.12 g/mol	[3]
CAS Number	2868-37-3	[3]
Appearance	Colorless liquid	[3]
Boiling Point	119 °C at 764 mmHg	[3]
Density	0.985 g/mL at 25 °C	[3]
Refractive Index (n _D ²⁰)	1.419	
Solubility	Slightly soluble in water; miscible with most organic solvents.	[3]
Flash Point	17 °C (64 °F)	[3]
Autoignition Temperature	435 °C	

Spectroscopic Data

The structural elucidation of methyl **cyclopropanecarboxylate** is supported by various spectroscopic techniques. The following sections detail the characteristic spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl **cyclopropanecarboxylate** exhibits distinct signals corresponding to the methoxy and cyclopropyl protons.

Table 2: ¹H NMR Spectral Data for Methyl **Cyclopropanecarboxylate** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference
3.67	s	3H	-OCH ₃	[5]
1.55 - 1.65	m	1H	-CH- (cyclopropyl)	[5]
0.90 - 1.05	m	2H	-CH ₂ - (cyclopropyl)	[5]
0.75 - 0.90	m	2H	-CH ₂ - (cyclopropyl)	[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data for Methyl **Cyclopropanecarboxylate** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Reference
174.5	C=O (ester)	[6]
51.5	-OCH ₃	[6]
15.0	-CH- (cyclopropyl)	[6]
8.5	-CH ₂ - (cyclopropyl)	[6]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: Characteristic IR Absorption Bands for Methyl **Cyclopropanecarboxylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
2950 - 3010	Medium	C-H stretch (cyclopropyl)	[7][8]
1730	Strong	C=O stretch (ester)	[7][8]
1440	Medium	C-H bend	[9]
1170 - 1190	Strong	C-O stretch (ester)	[9]
1020	Medium	Cyclopropane ring vibration	[9]

Mass Spectrometry (MS)

The mass spectrum shows the molecular ion and characteristic fragmentation patterns.

Table 5: Key Fragments in the Mass Spectrum of Methyl **Cyclopropanecarboxylate**

m/z	Proposed Fragment	Reference
100	[M] ⁺ (Molecular ion)	[4]
69	[M - OCH ₃] ⁺	[1][4]
59	[COOCH ₃] ⁺	[4][10]
41	[C ₃ H ₅] ⁺ (cyclopropyl cation)	[4][11]

Experimental Protocols

Several synthetic routes to methyl **cyclopropanecarboxylate** have been reported. Below are detailed methodologies for two common approaches.

Synthesis from γ -Butyrolactone

This method involves the ring-opening of γ -butyrolactone followed by cyclization.

Protocol:

- **Ring-opening and Esterification:** In a suitable reaction vessel, charge γ -butyrolactone and methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
- **Work-up:** After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-halobutyrate (e.g., methyl 4-chlorobutyrate if HCl was generated in situ from thionyl chloride and methanol).
- **Cyclization:** Dissolve the crude methyl 4-halobutyrate in a suitable solvent like toluene. Add a strong base, such as sodium methoxide, portion-wise at a controlled temperature (typically 60-130 °C).^[12]
- **Purification:** After the reaction is complete, cool the mixture, filter off any inorganic salts, and wash the filtrate with water. Dry the organic layer and remove the solvent by distillation. The resulting crude methyl **cyclopropanecarboxylate** can be purified by fractional distillation under reduced pressure.^[6]

Synthesis from Methyl 4-chlorobutyrate

This is a direct cyclization method.

Protocol:

- To a reaction flask equipped with a stirrer, thermometer, and dropping funnel, add a solution of sodium methoxide in methanol.
- Heat the solution to a specified temperature (e.g., 105-110 °C).^[12]
- Slowly add methyl 4-chlorobutyrate to the sodium methoxide solution over a period of several hours while maintaining the reaction temperature.
- After the addition is complete, continue stirring at the same temperature for an additional 30 minutes to ensure complete reaction.^[12]

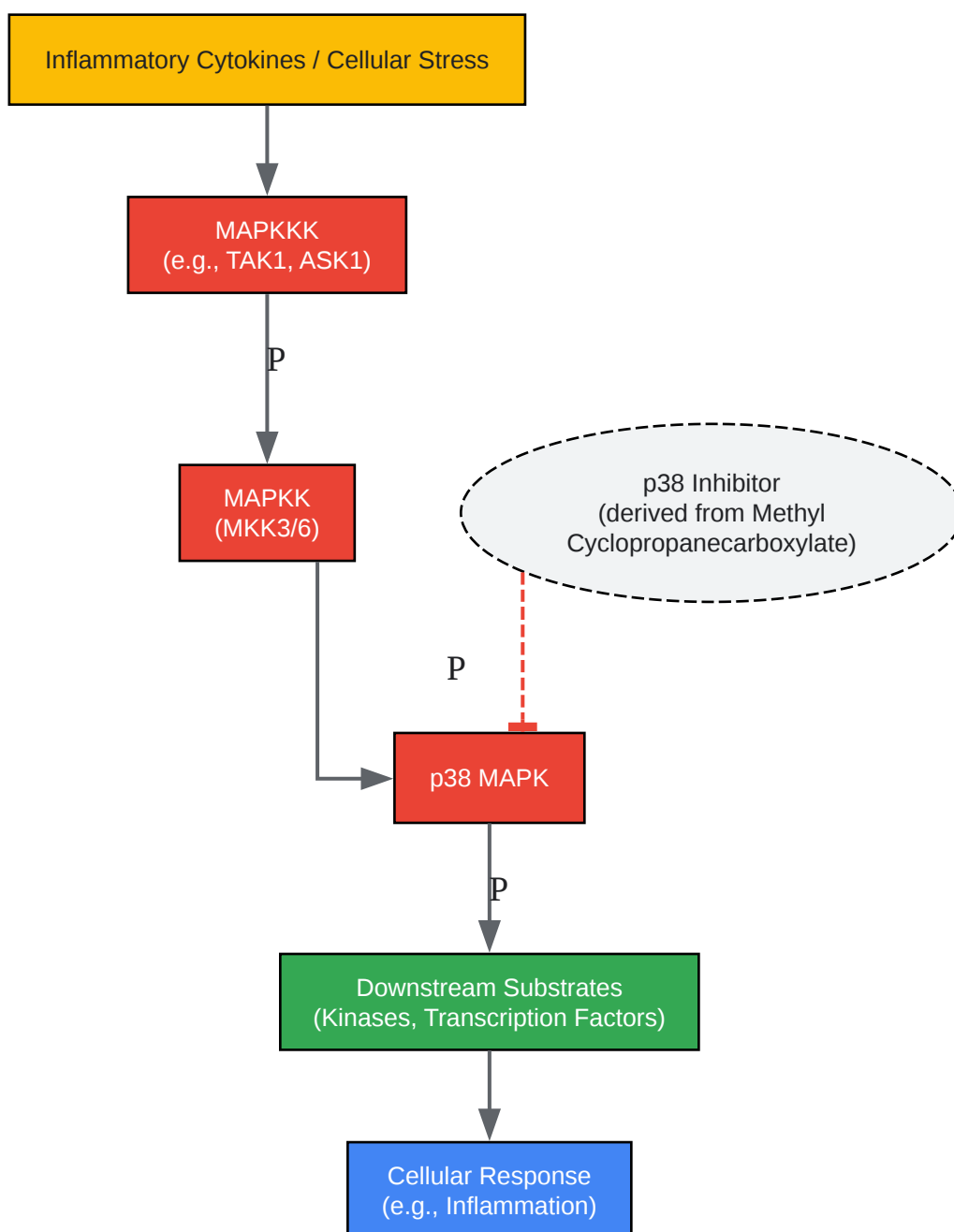
- Cool the reaction mixture and filter to remove the precipitated sodium chloride.
- The filtrate, containing methyl **cyclopropanecarboxylate**, can be purified by distillation.

Application in Drug Development: Inhibition of the p38 MAP Kinase Pathway

The cyclopropyl group is a key pharmacophore in a number of kinase inhibitors. Methyl **cyclopropanecarboxylate** serves as a valuable starting material for the synthesis of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase signaling pathway. The p38 MAPK pathway is a critical regulator of inflammatory responses and is implicated in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[\[13\]](#)[\[14\]](#)

The p38 MAP Kinase Signaling Pathway

The p38 MAPK cascade is a three-tiered signaling module consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase.[\[15\]](#) External stimuli, such as inflammatory cytokines and cellular stress, activate a MAPKKK (e.g., TAK1, ASK1).[\[12\]](#)[\[16\]](#) The activated MAPKKK then phosphorylates and activates a MAPKK (MKK3 or MKK6).[\[16\]](#) Subsequently, the activated MAPKK phosphorylates and activates p38 MAPK.[\[15\]](#) Activated p38, in turn, phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to a cellular response.[\[3\]](#)[\[12\]](#)

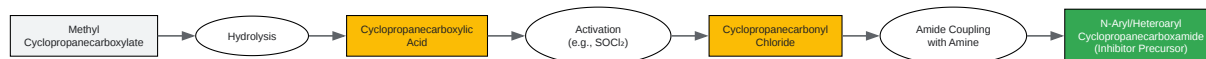


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Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Synthetic Workflow for a p38 MAPK Inhibitor Precursor

Methyl **cyclopropanecarboxylate** can be elaborated into more complex structures that serve as scaffolds for p38 MAPK inhibitors. A representative synthetic workflow is outlined below, demonstrating the conversion of methyl **cyclopropanecarboxylate** to a key intermediate.



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Caption: Synthetic workflow from methyl **cyclopropanecarboxylate**.

Conclusion

Methyl **cyclopropanecarboxylate** is a fundamentally important and highly versatile chemical entity. Its well-defined physicochemical properties and reactivity profile make it an indispensable tool in modern organic synthesis. The detailed spectroscopic data provide a robust framework for its identification and characterization. Furthermore, its role as a precursor in the synthesis of medically relevant compounds, such as p38 MAP kinase inhibitors, underscores its significance in drug discovery and development. This guide provides core technical information to aid researchers and scientists in leveraging the unique properties of methyl **cyclopropanecarboxylate** for their synthetic and medicinal chemistry endeavors.

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